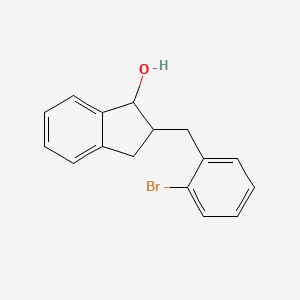

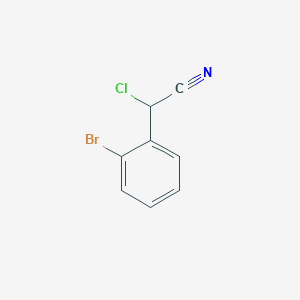

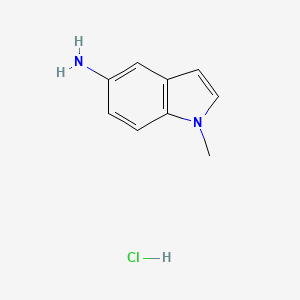

2-(2-Bromophenyl)-2-chloroacetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of bromophenyl compounds often involves the use of brominating reagents. For instance, substituted 2-bromo-phenols can be synthesized by heating substituted cyclohexanones in neat diethyl dibromo-malonate at 100°C . The efficiency of such a procedure and the possible mechanism have been discussed .科学的研究の応用

Organic Synthesis and Chemical Reactions

- The synthesis of 2-(2-Bromophenyl)-2-chloroacetonitrile and its derivatives has been explored for the development of various organic compounds. For instance, the title compound has been used as a reactant in the synthesis of 2-bromobenzaldehyde cyanohydrin, highlighting its role in forming hydrogen-bonded chains and contributing to the study of bond lengths and angles within molecular structures (Betz, Betzler, & Klüfers, 2007).

- It also plays a crucial role in synthesizing 4,5-disubstituted 2-alkylaminothiazoles, demonstrating its reactivity with N-thioamido amidines and its utility in generating compounds with potential therapeutic applications (Khilifi et al., 2008).

Materials Science and Photoluminescence

- Research on derivatives of this compound has led to the development of novel materials with specific photoluminescent properties. For example, derivatives containing both a biphenyl group and a triphenylamine unit have been synthesized, exhibiting green fluorescence and good thermal stability, which are crucial for optoelectronic applications (Li et al., 2011).

Catalysis and Chemical Transformations

- The compound has been utilized in catalytic processes, such as the Pd-catalyzed intramolecular CH bond-acylation, demonstrating its versatility in facilitating complex organic transformations and synthesizing cyclic compounds with potential applications in pharmaceuticals and materials science (Martín & Flores-Gaspar, 2014).

- Electrochemical studies have shown that chloroacetonitrile, a related compound, can be electrocarboxylated in the presence of carbon dioxide, leading to the formation of cyanoacetic acid. This process underscores the utility of such compounds in sustainable chemistry and carbon capture technologies (Fabre & Reynes, 2010).

Environmental Implications and Safety

- While focusing on the scientific applications, it's important to consider the environmental and safety aspects of using halogenated compounds. Research has indicated the formation of potentially harmful disinfection by-products (DBPs) during chlorine disinfection processes involving bromide, highlighting the importance of understanding and mitigating such risks in environmental and wastewater treatment contexts (Wu et al., 2014).

作用機序

Target of Action

It’s known that bromophenyl compounds are often used in suzuki–miyaura cross-coupling reactions . These reactions involve transition metal-catalyzed carbon–carbon bond formation, suggesting that the compound may interact with transition metals or carbon-based substrates in its target of action .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound could potentially participate in the formation of new carbon–carbon bonds . This process involves the oxidative addition of an electrophilic organic group to a transition metal, followed by transmetalation with a nucleophilic organic group .

Biochemical Pathways

Given its potential role in suzuki–miyaura cross-coupling reactions, it may be involved in pathways related to carbon–carbon bond formation . The downstream effects of these reactions could include the synthesis of complex organic compounds.

Result of Action

Its potential involvement in suzuki–miyaura cross-coupling reactions suggests that it may contribute to the formation of new carbon–carbon bonds, leading to the synthesis of complex organic compounds .

特性

IUPAC Name |

2-(2-bromophenyl)-2-chloroacetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGFHBZCOOBDMEE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C#N)Cl)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-1-Phenyl-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B6331790.png)